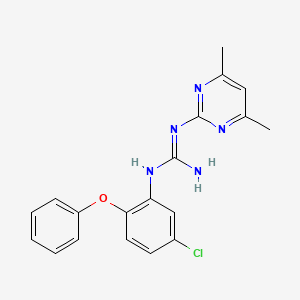

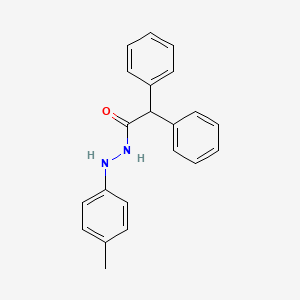

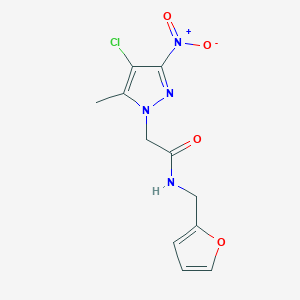

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP-37157, is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger. It was first synthesized in 1991 by a group of researchers led by Dr. Keith Garlid at the University of Florida. Since then, CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders.

Mécanisme D'action

CGP-37157 is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which plays a critical role in regulating calcium homeostasis and mitochondrial function. By inhibiting this exchanger, CGP-37157 reduces calcium overload and oxidative stress, which are major contributors to mitochondrial dysfunction and cell death. Moreover, CGP-37157 has been shown to improve mitochondrial calcium handling and energy metabolism, which further enhances mitochondrial function and cell survival.

Biochemical and Physiological Effects:

CGP-37157 has been found to have various biochemical and physiological effects in different cell types and tissues. It reduces calcium overload and oxidative stress, improves mitochondrial function and energy metabolism, and protects against ischemia/reperfusion injury. Moreover, CGP-37157 has been shown to modulate the activity of various enzymes and signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cell survival.

Avantages Et Limitations Des Expériences En Laboratoire

CGP-37157 has several advantages for lab experiments. It is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, which allows for specific modulation of mitochondrial calcium handling and function. Moreover, CGP-37157 has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry, which ensures its purity and identity. However, CGP-37157 has some limitations for lab experiments. It is relatively expensive and may not be readily available in some research settings. Moreover, its effects may be cell type-specific and dose-dependent, which requires careful optimization of experimental conditions.

Orientations Futures

There are several future directions for research on CGP-37157. First, more studies are needed to elucidate its molecular mechanism of action and its effects on various signaling pathways and enzymes. Second, its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders, need to be further explored using in vitro and in vivo models. Third, its pharmacokinetics and pharmacodynamics need to be characterized to optimize its dosage and administration routes. Fourth, its safety and toxicity need to be evaluated using rigorous preclinical and clinical trials. Finally, its potential synergistic effects with other drugs and therapies need to be investigated to maximize its therapeutic efficacy.

Méthodes De Synthèse

CGP-37157 can be synthesized using a multistep process starting from 5-chloro-2-nitrophenol and 4,6-dimethyl-2-pyrimidinamine. The nitro group of the phenol is reduced to an amino group, which is then coupled with the pyrimidine amine using a guanidine reagent. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, stroke, and neurodegenerative disorders. It has been shown to protect against ischemia/reperfusion injury in the heart, brain, and kidney by reducing calcium overload and oxidative stress. Moreover, CGP-37157 has been found to improve mitochondrial function and energy metabolism in various cell types, including cardiomyocytes, neurons, and astrocytes. These findings suggest that CGP-37157 could be a promising therapeutic agent for the treatment of various diseases associated with mitochondrial dysfunction.

Propriétés

IUPAC Name |

1-(5-chloro-2-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-16-11-14(20)8-9-17(16)26-15-6-4-3-5-7-15/h3-11H,1-2H3,(H3,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLCGUQMHLPIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)

![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)

![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)

![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)

![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)